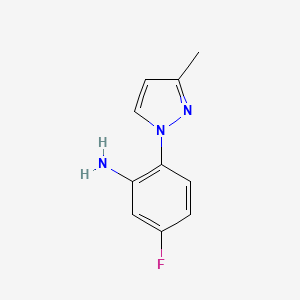
5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline is a heterocyclic aromatic compound that features a fluorine atom and a pyrazole ring attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 3-methyl-1H-pyrazole under specific conditions. The nitro group is first reduced to an amine, followed by a coupling reaction with the pyrazole derivative. Common reagents used in these reactions include reducing agents like palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) for the coupling step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: Employed in the development of herbicides and pesticides due to its biological activity.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrazole ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Lacks the pyrazole ring, resulting in different chemical properties and applications.
3-Methyl-1H-pyrazole: Lacks the fluorine and aniline components, used in different contexts.
5-Fluoro-2-nitroaniline: Precursor in the synthesis of 5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline, with different reactivity.
Uniqueness
This compound is unique due to the combination of the fluorine atom and the pyrazole ring, which imparts specific chemical and biological properties not found in the individual components .
Properties
Molecular Formula |
C10H10FN3 |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
5-fluoro-2-(3-methylpyrazol-1-yl)aniline |
InChI |
InChI=1S/C10H10FN3/c1-7-4-5-14(13-7)10-3-2-8(11)6-9(10)12/h2-6H,12H2,1H3 |
InChI Key |
KPZPKERYCOKVDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



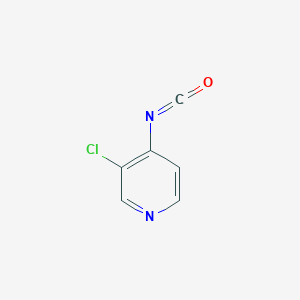

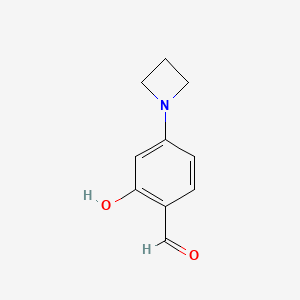


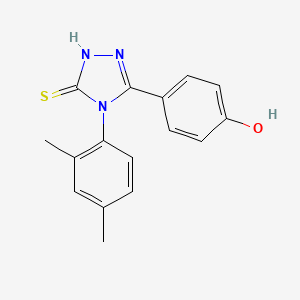
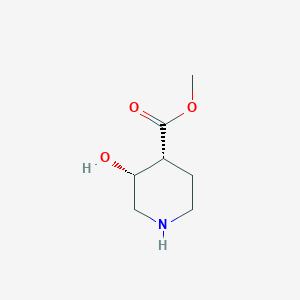
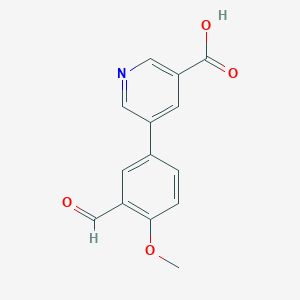
![1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid](/img/structure/B11767300.png)
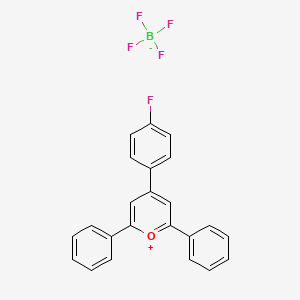
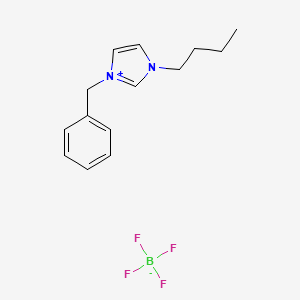
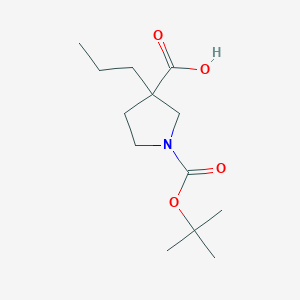
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B11767330.png)
